molecular formula C19H30BNO4 B1456441 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylmethylcarbamate CAS No. 817618-31-8

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylmethylcarbamate

Cat. No. B1456441
M. Wt: 347.3 g/mol
InChI Key: FUTZPTINGSOAJM-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylmethylcarbamate” is a chemical compound . It’s a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” was confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst forms pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate” is a solid .

Scientific Research Applications

    Synthesis of Biologically Active Compounds

    • Summary : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
    • Methods : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results : The paper did not provide specific results or outcomes for this synthesis .

    Synthesis of 1H-Indazole Derivatives

    • Summary : Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives .
    • Methods : The title compound is acquired through two substitution reactions .
    • Results : The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, personal protective equipment is recommended when handling similar compounds .

properties

IUPAC Name

tert-butyl N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-17(2,3)23-16(22)21(8)13-14-10-9-11-15(12-14)20-24-18(4,5)19(6,7)25-20/h9-12H,13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTZPTINGSOAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylmethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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